D(+)-Galactosamine-13C (hydrochloride)

Description

Historical Context of Aminosugar Research and D-Galactosamine's Significance

The study of aminosugars, carbohydrates containing an amino group in place of a hydroxyl group, has been pivotal to understanding the structure and function of complex biomolecules.

The field of aminosugar research gained momentum with the identification of these compounds as essential constituents of glycoproteins and glycosaminoglycans, which are vital for cellular structure, signaling, and recognition. nih.gov D-Galactosamine, along with its epimer D-glucosamine, was recognized as a key building block of these macromolecules. nih.gov For instance, it is integral to the structure of chondroitin (B13769445) sulfate, a major component of cartilage, and specific glycoprotein (B1211001) hormones. wikipedia.orgnih.gov Early research established that the human body could synthesize galactosamine from precursors like glucosamine, highlighting its endogenous role in metabolism. wikipedia.org The discovery that sugar chains, often containing aminosugars like N-acetyl-galactosamine, are involved in stabilizing protein structures and protecting them from degradation underscored their profound biological importance. mdpi.com

Beyond its role as a biological component, D-Galactosamine became a significant tool in experimental science. A pivotal development was the discovery of its hepatotoxic (liver-damaging) properties at specific concentrations. wikipedia.org Researchers found that administering D-galactosamine to animal models could induce a form of hepatitis that closely mimics certain types of human liver disease. wikipedia.orgisotope.com This led to the establishment of the D-galactosamine-induced liver injury model, a widely used system for studying the mechanisms of liver failure, inflammation, and associated pathologies like hepatorenal syndrome. isotope.comresearchgate.netnih.gov The mechanism of toxicity is believed to involve the trapping of uridine (B1682114) phosphates, leading to a depletion of essential molecules like UTP and interfering with the synthesis of RNA and glycoproteins. wikipedia.org This specific metabolic disruption made D-galactosamine a valuable agent for probing cellular stress responses and the intricacies of liver metabolism.

Rationale for Carbon-13 Isotopic Labeling in Metabolic and Mechanistic Probing

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. The use of the stable isotope carbon-13 (¹³C) offers particular advantages for this purpose.

Stable isotope tracers, such as those containing ¹³C, are non-radioactive and therefore completely safe for use in a wide range of biological experiments, including those involving cell cultures and whole organisms. nih.gov This safety profile allows for repeated studies on the same system and the use of multiple different tracers simultaneously to maximize the information gained from a single experiment. nih.govnih.gov Unlike some radioactive tracers, stable isotopes can be incorporated into molecules to follow their journey through intricate and interconnected metabolic pathways, such as glycolysis and the citric acid cycle. nih.govnih.gov By supplying cells with a ¹³C-labeled substrate, researchers can track the flow of carbon atoms as they are incorporated into a variety of downstream products, providing unparalleled insights into the wiring of metabolic networks. nih.govdoi.org

| Advantage | Description | Reference |

|---|---|---|

| Safety | Non-radioactive nature allows for safe use in a wide variety of biological systems without toxicological concerns. | nih.govnih.gov |

| Multiplexing | Multiple distinct stable isotope tracers can be used in a single experiment to probe different pathways simultaneously. | nih.gov |

| Pathway Elucidation | Allows for the detailed tracking of atoms through complex and interconnected metabolic networks. | nih.govdoi.org |

| Flux Analysis | Enables the quantification of the rate of metabolic reactions (metabolic flux), providing a dynamic view of cellular metabolism. | nih.govnih.gov |

The ¹³C isotope is particularly useful in two of the most powerful analytical techniques in biochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): The carbon-13 nucleus possesses a nuclear spin that makes it detectable by NMR. oup.com ¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. wikipedia.orgoup.com Each carbon atom in a unique chemical environment produces a distinct signal, allowing researchers to count the number of non-equivalent carbons and identify functional groups. wikipedia.orgnih.gov When a ¹³C-labeled compound like D(+)-Galactosamine-13C is introduced into a biological system, NMR can be used to identify the resulting metabolites and even determine which specific carbon atoms within those metabolites originated from the tracer. nih.gov This provides a precise map of metabolic conversions.

Mass Spectrometry (MS): Mass spectrometry separates molecules based on their mass-to-charge ratio. biorxiv.org The increased mass of a ¹³C-labeled compound allows it to be easily distinguished from its unlabeled counterpart. nih.gov By coupling MS with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), researchers can identify and quantify the incorporation of ¹³C into various metabolites with high sensitivity and specificity. nih.govbiorxiv.org This technique is central to metabolic flux analysis, where the distribution of ¹³C among different isotopologues (molecules differing only in their isotopic composition) of a metabolite is measured to calculate the rates of enzymatic reactions. nih.govnih.gov

Overview of Key Academic Research Trajectories Involving D(+)-Galactosamine and its Labeled Forms

The use of D(+)-Galactosamine and its isotopically labeled forms, particularly D(+)-Galactosamine-13C, has driven significant research in glycobiology and metabolism. Key research trajectories focus on elucidating metabolic pathways, understanding glycoprotein dynamics, and investigating the altered glycosylation patterns characteristic of diseases like cancer.

One primary research area involves tracing the metabolic fate of galactosamine. Studies using radiolabeled [¹⁴C]galactosamine in rat liver demonstrated that it is primarily metabolized through the galactose pathway, being converted into intermediates such as galactosamine-1-phosphate, UDP-galactosamine, and eventually incorporated into glycoproteins and glycogen (B147801). nih.gov The use of a ¹³C label in modern studies allows for a more detailed and non-radioactive investigation of these same pathways using MS and NMR. For instance, researchers can use ¹³C-labeled glucose to trace its conversion and incorporation into the monosaccharide components of cell-membrane glycans, including galactose, mannose, and fucose, providing a direct measurement of glucose allocation to glycan synthesis. oup.com

Another significant trajectory is the use of ¹³C-labeled monosaccharides in conjunction with NMR spectroscopy to study the structure and dynamics of glycoproteins. Research has demonstrated the enzymatic attachment of ¹³C-enriched galactose to the carbohydrate chains of proteins like ovalbumin. nih.gov Subsequent ¹³C-NMR analysis of the labeled glycoprotein allows for the measurement of relaxation times and other parameters that reveal the internal motions of the carbohydrate moiety, providing insights into its flexibility and interaction with the protein backbone. nih.gov Similar NMR studies have been used to investigate the binding of ¹³C-labeled carbohydrate ligands to lectins (carbohydrate-binding proteins), clarifying the thermodynamics and stoichiometry of these crucial biological recognition events. doi.orgnih.gov

Finally, a major focus of current research is on understanding aberrant glycosylation in disease states. Many cancers exhibit altered cell surface glycans, which can be investigated using stable isotope tracing. nih.govoup.com By growing cancer cells in media containing ¹³C-labeled glucose, researchers can use LC-MS to trace the incorporation of the ¹³C atoms into nucleotide sugar precursors and ultimately into the monosaccharides that make up the cell membrane glycans. oup.com This approach can reveal how metabolic shifts, such as the increased glucose uptake seen in many tumors, directly affect the synthesis of glycans, potentially leading to the discovery of new biomarkers or therapeutic targets. nih.govoup.com While many studies use labeled glucose as the primary tracer, the principles are directly applicable to tracing the metabolism of D(+)-Galactosamine-13C to understand its specific contribution to these complex processes.

| Research Area | Technique(s) Used | Key Findings | Reference |

|---|---|---|---|

| Metabolic Pathway Tracing | Isotopic Labeling (¹⁴C, ¹³C), Chromatography, MS | Demonstrated that galactosamine enters the galactose metabolic pathway, forming UDP-sugar precursors for glycoprotein synthesis. | nih.gov |

| Glycoprotein Dynamics | ¹³C-Labeling, NMR Spectroscopy | Allowed for the measurement of internal motion within the carbohydrate chains of glycoproteins, revealing their flexibility. | nih.gov |

| Lectin-Carbohydrate Binding | ¹³C-Labeling, NMR Spectroscopy | Determined equilibrium constants and binding stoichiometry for interactions between glycoproteins and lectins. | doi.orgnih.gov |

| Cancer Metabolomics | ¹³C-Labeling, LC-MS | Revealed how metabolic shifts in cancer cells alter the allocation of glucose into the synthesis of cell surface glycans. | nih.govoup.com |

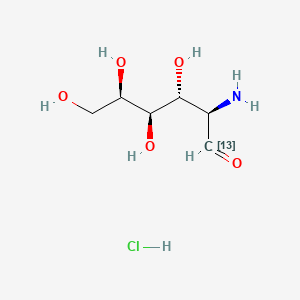

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |

InChI Key |

CBOJBBMQJBVCMW-CSWWAADGSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Carbon 13 Isotopic Enrichment Strategies for D + Galactosamine

Precursor Synthesis and Regiospecific ¹³C Incorporation

The synthesis of D(+)-Galactosamine-¹³C (hydrochloride) can be approached through both chemical and enzymatic routes, each with distinct advantages and challenges regarding the specific placement of the ¹³C label.

Chemical Synthesis Routes for Labeled D-Galactosamine

The chemical synthesis of ¹³C-labeled D-Galactosamine is a multi-step process that requires careful control of stereochemistry and the strategic introduction of the isotopic label. While a universally adopted single method is not established, synthetic routes often adapt known procedures for aminosugar synthesis, starting with a ¹³C-labeled precursor.

A plausible, though not definitively documented, synthetic strategy could commence from a readily available ¹³C-labeled glucose derivative. For instance, starting with D-glucose-¹³C, the synthesis would involve the conversion of the hydroxyl group at the C-2 position to an amino group with the correct stereochemistry. This often involves the formation of an oxime or a similar intermediate, followed by reduction. The challenge lies in achieving high regioselectivity and stereoselectivity throughout the multi-step synthesis to yield the desired D-galactosamine configuration. Protecting group chemistry is crucial to ensure that reactions occur at the desired positions. The final step would involve the formation of the hydrochloride salt.

General synthetic schemes for unlabeled D-galactosamine often start from D-glucosamine or other galactose derivatives. ucsd.educreative-proteomics.combiorxiv.org The adaptation of these routes to incorporate a ¹³C label would depend on the availability of the appropriately labeled starting material. For example, a synthesis starting from a ¹³C-labeled galactose derivative would require the introduction of the amino group at the C-2 position.

Enzymatic Synthesis Approaches for Isotopic Enrichment

Enzymatic synthesis offers a highly specific and often more efficient alternative for isotopic labeling, leveraging the inherent selectivity of enzymes. A key strategy for the enzymatic synthesis of ¹³C-labeled D-Galactosamine involves the use of galactosyltransferases. nih.govnih.gov

A prominent method is the two-step enzymatic synthesis starting from N-acetylgalactosamine (GalNAc). This process utilizes two key enzymes:

GalNAc kinase (GK2): This enzyme catalyzes the phosphorylation of GalNAc at the 1-position, using ATP as the phosphate (B84403) donor, to form GalNAc-1-phosphate.

UDP-GalNAc pyrophosphorylase (AGX1): This enzyme then converts GalNAc-1-phosphate and UTP into UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov

To produce ¹³C-labeled D-Galactosamine, one would start with ¹³C-labeled N-acetylgalactosamine. The resulting ¹³C-labeled UDP-GalNAc can then be used in various biological systems or be further processed to yield D(+)-Galactosamine-¹³C. This enzymatic approach is noted for its high yield and the production of the biologically relevant activated sugar nucleotide. nih.gov The use of recombinant human enzymes expressed in E. coli makes this a scalable and efficient method. nih.gov

| Enzymatic Synthesis Step | Enzyme | Substrates | Product | Key Advantage |

| Phosphorylation | GalNAc kinase (GK2) | ¹³C-N-acetylgalactosamine, ATP | ¹³C-N-acetylgalactosamine-1-phosphate | High substrate specificity |

| Uridylation | UDP-GalNAc pyrophosphorylase (AGX1) | ¹³C-N-acetylgalactosamine-1-phosphate, UTP | UDP-¹³C-N-acetylgalactosamine | Production of activated sugar nucleotide |

Considerations for Purity Assessment and Isotopic Enrichment Verification for Research Applications

The utility of D(+)-Galactosamine-¹³C in research is critically dependent on its chemical and isotopic purity. Therefore, rigorous analytical techniques are employed to verify these parameters.

Analytical Techniques for Determining Isotopic Purity

Two primary analytical methods are indispensable for the determination of isotopic purity of ¹³C-labeled compounds: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic enrichment. researchgate.net The incorporation of a ¹³C atom results in a predictable mass shift of approximately 1.00335 Da compared to the unlabeled compound. By analyzing the mass spectrum, the relative abundance of the ¹³C-labeled isotopologue to the unlabeled (¹²C) form can be quantified, thus providing the isotopic purity. Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is another sensitive technique used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides direct evidence of the incorporation of the ¹³C label and its specific location within the molecule. The presence of a ¹³C nucleus gives rise to a signal in the ¹³C-NMR spectrum. Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹H) or other carbons can be observed, confirming the position of the label. The relative intensity of the signals from the labeled and unlabeled positions can be used to determine the isotopic enrichment. nih.gov

| Analytical Technique | Principle of Isotopic Purity Determination | Information Provided |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of the molecule. The ¹³C isotope increases the molecular weight by approximately 1.00335 Da. | Isotopic enrichment level (percentage of labeled molecules). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the ¹³C nucleus and its coupling to other nuclei. | Position of the ¹³C label within the molecule and isotopic enrichment level. |

Challenges in Achieving High Isotopic Enrichment for Biological Studies

Achieving and maintaining high isotopic enrichment of D(+)-Galactosamine-¹³C for use in biological studies presents several challenges.

Another significant challenge is the complexity of metabolic pathways . Glucose and other monosaccharides can be interconverted through various enzymatic reactions. This means that the ¹³C label from D(+)-Galactosamine-¹³C could potentially be redistributed to other sugars, complicating the interpretation of metabolic flux analyses. creative-proteomics.com

Furthermore, the cost of highly enriched precursors for both chemical and enzymatic synthesis can be substantial, particularly for uniformly labeled compounds. This can be a limiting factor for large-scale or long-term biological studies.

Finally, the analytical sensitivity required to accurately measure isotopic enrichment, especially when it is low, necessitates sophisticated and well-calibrated instrumentation. nih.gov

Molecular and Cellular Metabolism of D Galactosamine Derivatives

Mechanisms of Cellular Uptake and Intracellular Localization of D-Galactosamine

The journey of D-galactosamine into the cell, primarily the hepatocyte, is the initiating step of its metabolic impact. The uptake is mediated by transporters on the plasma membrane that are normally responsible for hexose (B10828440) transport, such as glucose and galactose transporters. nih.gov Once inside the cell, D-galactosamine and its metabolites are trafficked to specific subcellular compartments for processing.

Research using cytochemical localization techniques has identified the Golgi apparatus as a primary site for the processing of amino sugars and their incorporation into complex carbohydrates. nih.gov Specifically, studies tracking the localization of N-acetyl-D-galactosamine (a key derivative) show that the initial steps of O-glycosylation—the attachment of this sugar to proteins—occur in the cis-Golgi cisternae. nih.gov The subsequent elongation and termination of these sugar chains happen as the glycoproteins move through the medial and trans-Golgi network. This localization is critical, as the enzymatic machinery for glycoconjugate synthesis is compartmentalized within the Golgi complex.

Enzymatic Transformations of D-Galactosamine within Metabolic Networks

Once inside the cell, D-galactosamine is shunted into the Leloir pathway, the central route for galactose metabolism. wikipedia.org This entry is accomplished through the action of enzymes that typically act on galactose but can also recognize D-galactosamine as a substrate, albeit with different efficiencies. The use of D(+)-Galactosamine-¹³C allows for precise tracking of these enzymatic transformations and the flow of the carbon backbone through the metabolic network. medchemexpress.comnih.gov

The first committed step in the intracellular metabolism of D-galactosamine is its phosphorylation by the enzyme galactokinase (GALK1). wikipedia.orgnih.gov This reaction utilizes a molecule of ATP to convert D-galactosamine into D-galactosamine-1-phosphate (GalN-1-P). wikipedia.orgconicet.gov.ar

D-Galactosamine + ATP → D-Galactosamine-1-phosphate + ADP

This phosphorylation effectively traps the molecule inside the cell. Subsequently, GalN-1-P is converted into a nucleotide sugar. The enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction between GalN-1-P and Uridine (B1682114) Diphosphate-glucose (UDP-glucose), yielding Uridine Diphosphate-galactosamine (UDP-galactosamine) and glucose-1-phosphate. wikipedia.org

D-Galactosamine-1-phosphate + UDP-glucose → UDP-galactosamine + Glucose-1-phosphate

This uridylylation step is a key event, as it begins the process of sequestering uridine nucleotides, a phenomenon often referred to as "uridylate trapping". nih.gov

The newly formed UDP-galactosamine can be further modified by epimerization. The enzyme UDP-galactose 4'-epimerase (GALE) catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This enzyme can also act on their amino sugar counterparts. In humans, GALE is capable of converting UDP-galactosamine to Uridine Diphosphate-glucosamine (UDP-glucosamine). nih.govwisc.edu

UDP-galactosamine ↔ UDP-glucosamine

Furthermore, the human GALE enzyme, possessing a larger active site compared to its bacterial counterparts, can also interconvert the N-acetylated forms: Uridine Diphosphate-N-acetylgalactosamine (UDP-GalNAc) and Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.gov These N-acetylated UDP-sugars are the activated donors required for the synthesis of glycoproteins and other glycoconjugates. portlandpress.com The formation of these essential building blocks from D-galactosamine demonstrates its deep integration into the cell's central carbohydrate metabolism.

The consequences of UTP deficiency are far-reaching, as UTP is a vital precursor for RNA synthesis and is required for the formation of other UDP-sugars like UDP-glucose and UDP-glucuronic acid, which are essential for detoxification and glycoconjugate synthesis. nih.gov The dramatic reduction in UTP levels effectively halts the synthesis of RNA and proteins. nih.govnih.gov

Table 1: Effect of D-Galactosamine on Hepatic Nucleotide Pools

This table illustrates the quantitative changes in key uridine nucleotide concentrations in rat liver following the administration of a galactose analog, demonstrating the potent UTP-depleting effect.

| Nucleotide | Control Level (nmol/g liver) | Level after Analog (nmol/g liver) | % of Control |

| UTP | 280 | 31 | 11% |

| UDP-glucose | 310 | 34 | 11% |

| UDP-galactose | 80 | 9 | 11% |

Data adapted from studies on a similar UTP-depleting galactose analog, 2-deoxy-2-fluoro-D-galactose, which operates via the same metabolic trapping mechanism. nih.gov

Integration of D-Galactosamine Metabolites into Glycoconjugate Biosynthesis

The metabolic conversion of D-galactosamine generates abnormal nucleotide sugars, such as UDP-galactosamine, and depletes the pools of essential precursors like UDP-glucose and UTP. nih.govnih.gov This dual effect severely disrupts the biosynthesis of glycoconjugates, which are complex carbohydrates attached to proteins (glycoproteins) or lipids (glycolipids). These molecules are critical for cell structure, signaling, and function. The altered availability of nucleotide sugar donors leads to the synthesis of aberrant, incomplete, or incorrectly modified glycans.

The administration of D-galactosamine leads to a significant inhibition of glycoprotein (B1211001) synthesis and secretion from the liver. nih.gov This inhibitory effect is multifactorial and results from the cumulative impact of the metabolic disturbances described previously.

The key contributing factors are:

Inhibition of Protein Synthesis: The severe depletion of UTP halts RNA synthesis, which in turn stops the production of new proteins, including the polypeptide backbones (apoproteins) required for glycoprotein formation. nih.govnih.gov

Inhibition of Glycosyltransferases: The accumulation of D-galactosamine metabolites can directly inhibit the activity of galactosyltransferases, the enzymes in the Golgi apparatus responsible for attaching sugar moieties to proteins. nih.gov

Substrate Competition and Aberrant Glycosylation: The accumulation of UDP-galactosamine allows it to compete with the physiological substrate, UDP-galactose. This can lead to the erroneous incorporation of non-acetylated galactosamine residues into growing oligosaccharide chains, a modification not normally found in glycoproteins. nih.gov

This cumulative inhibition disrupts the flow of proteins through the secretory pathway, leading to diminished levels of key plasma proteins, such as albumin, and a general failure of hepatic secretion. nih.govnih.gov

Table 2: Impact of D-Galactosamine on Glycoprotein Secretion and Synthesis

This table summarizes key research findings on the inhibitory effects of D-galactosamine on processes related to glycoprotein production in rat liver.

| Parameter Measured | Observation | Reference |

| Secretion Time for Galactose-containing Glycoproteins | Lengthened from 6 minutes to 9 minutes | nih.gov |

| Secretion Time for Fucose-containing Glycoproteins | Lengthened from 8 minutes to 13 minutes | nih.gov |

| Albumin Content in Golgi-rich Fraction | Diminished to 55% of the control value after 6 hours | nih.gov |

| Transfer of [¹⁴C]galactose to Endogenous Acceptor Protein | Fell to 60% of control levels | nih.gov |

| Overall Plasma Protein Synthesis | Significantly inhibited | nih.gov |

Perturbation of Glycolipid Synthesis and Membrane Composition

Research has demonstrated that D-galactosamine administration leads to a marked alteration in the lipid composition of liver plasma membranes. Studies in rat models have shown an increase in the total amount of phospholipids (B1166683) and cholesterol within these membranes. nih.gov This shift in the fundamental building blocks of the membrane can lead to changes in its physical properties, such as increased rigidity. nih.gov

The impact of D-galactosamine is particularly pronounced in the biosynthesis of complex glycolipids, such as gangliosides. Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell recognition, signaling, and modulation of membrane protein function. The synthesis of these molecules is a sequential process occurring in the Golgi apparatus, where monosaccharides are added one by one from their UDP-sugar donors.

The depletion of UDP-galactose pools following D-galactosamine exposure creates a bottleneck in the ganglioside synthesis pathway. Research using radiolabeled precursors has provided detailed insights into this inhibition. While the synthesis of the initial glycosphingolipid, glucosylceramide (GL1), remains largely unaffected, and the synthesis of the simpler ganglioside GM3 shows only minor changes, the production of more complex gangliosides is severely hampered. nih.gov Specifically, the synthesis of gangliosides GM1 and GD1 has been shown to be inhibited by 95% or more in rat liver within hours of D-galactosamine administration. nih.gov This dramatic and selective inhibition highlights the critical dependency of specific glycosyltransferases on the availability of UDP-galactose for the elongation of the glycan chains of gangliosides.

The alteration of the ganglioside profile on the cell surface, coupled with the changes in phospholipid and cholesterol content, can have profound effects on the structure and function of the plasma membrane. These changes can affect the integrity of the membrane, the function of membrane-bound enzymes, and the organization of membrane microdomains, often referred to as lipid rafts. These specialized domains, enriched in cholesterol and sphingolipids, are critical platforms for cellular signaling. While direct studies on the effect of D-galactosamine on lipid raft composition are limited, the observed changes in cholesterol and the drastic reduction in complex gangliosides strongly suggest a significant perturbation of these microdomains.

Data Tables

Table 1: Effect of D-Galactosamine on the Synthesis of Specific Glycosphingolipids in Rat Liver

| Glycosphingolipid | Synthesis Inhibition Rate | Reference |

| Glucosylceramide (GL1) | Not significantly altered | nih.gov |

| Ganglioside GM3 | Minor change | nih.gov |

| Ganglioside GM1 | ≥ 95% | nih.gov |

| Ganglioside GD1 | ≥ 95% | nih.gov |

Table 2: Changes in Rat Liver Plasma Membrane Composition following D-Galactosamine Administration

| Membrane Component | Observed Change | Reference |

| Total Phospholipids | Increased | nih.gov |

| Cholesterol | Increased | nih.gov |

Mechanistic Investigations of D Galactosamine S Influence on Cellular Processes

Disruption of Nucleotide and Nucleic Acid Synthesis Pathways

One of the primary and most immediate metabolic consequences of D-Galactosamine (GalN) administration is the severe disruption of nucleotide metabolism, specifically targeting the cellular pool of uridine (B1682114) nucleotides. researchgate.netnih.gov This effect is a direct result of the metabolic trapping of uridine triphosphate (UTP) during the conversion of GalN. wikipedia.org In the liver, GalN is phosphorylated by galactokinase to galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. wikipedia.org The excessive accumulation of UDP-amino sugars, such as UDP-galactosamine and UDP-glucosamine, effectively sequesters uridine, leading to a rapid and pronounced depletion of the cellular UTP pool. wikipedia.orgnih.govnih.govoup.comoup.com

This UTP deficiency has critical downstream effects on macromolecular synthesis. UTP is an essential precursor for the synthesis of RNA. nih.gov Consequently, its depletion leads to a significant inhibition of RNA synthesis, a key pathogenic mechanism of GalN-induced cellular injury. oup.comnih.govnih.govresearchgate.net Studies in isolated rat hepatocytes have demonstrated that GalN treatment causes a marked decrease in the pools of UMP and CMP in RNA, indicating a direct inhibition of the transcription process. nih.govoup.com While the inhibition of RNA synthesis can be reversible, the disruption to protein synthesis may be longer-lasting. nih.gov The depletion of UTP also affects the synthesis of other essential molecules like UDP-glucose and UDP-glucuronic acid, interfering with glycoconjugate and glycogen (B147801) synthesis. wikipedia.orgresearchgate.netnih.gov

| Parameter | Effect of D-Galactosamine | Reference |

|---|---|---|

| UTP Pool | Depleted | wikipedia.orgnih.govnih.govoup.comoup.com |

| UDP-Hexosamines (e.g., UDP-Galactosamine) | Accumulated | nih.govnih.govoup.comoup.com |

| RNA Synthesis | Inhibited | nih.govoup.comnih.govnih.govresearchgate.net |

| Protein Synthesis | Inhibited | nih.govnih.gov |

| UDP-hexose and UDP-Glucuronic Acid | Decreased | nih.govoup.comoup.com |

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. The disruption of protein synthesis and glycosylation caused by UTP depletion can lead to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. This stress, in turn, activates a set of adaptive signaling pathways collectively called the Unfolded Protein Response (UPR).

The UPR is primarily mediated by three ER-resident transmembrane proteins: PERK (PKR-like endoplasmic reticulum kinase), ATF6 (activating transcription factor 6), and IRE1 (inositol-requiring enzyme 1). While the direct activation of these specific sensors by D-Galactosamine is a logical consequence of its known effects on protein synthesis and glycosylation, detailed mechanistic studies specifically delineating the activation of PERK, ATF6, and IRE1 pathways by D-Galactosamine alone are an area of ongoing investigation. However, the downstream markers of ER stress are consistently observed in models of GalN-induced liver injury, strongly implying the engagement of these UPR pathways.

Modulation of Signal Transduction Cascades and Gene Expression

D-Galactosamine administration, particularly in combination with agents like lipopolysaccharide (LPS), triggers a complex network of signal transduction cascades that dramatically alter gene expression profiles. nih.gov Microarray analyses have revealed that a significant number of genes related to protein synthesis, degradation, mRNA processing, and cell cycle regulation are differentially expressed following GalN treatment. nih.gov These changes are orchestrated by key signaling pathways that govern inflammation and cell death.

D-Galactosamine is a potent modulator of inflammatory signaling. wikipedia.orgcas.cz It promotes the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. nih.govrsc.orgnih.gov Activation of NF-κB drives the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). cas.czrsc.orgnih.govnih.govmdpi.com TNF-α, in particular, plays a central role in the pathogenesis of GalN-induced liver injury. researchgate.netnih.gov

In addition to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also critically involved. nih.govrsc.org D-Galactosamine induces the phosphorylation and activation of all three major MAPK subfamilies: c-Jun N-terminal kinases (JNK), p38 MAPK, and extracellular signal-regulated kinases (ERK). nih.govrsc.org These pathways work in concert with NF-κB to amplify the inflammatory response and contribute to cellular injury. rsc.orgnih.gov For instance, activation of the p38 MAPK pathway can further stimulate NF-κB, creating a positive feedback loop that enhances the production of inflammatory mediators. nih.gov

Prolonged or severe cellular stress induced by D-Galactosamine ultimately triggers programmed cell death, or apoptosis. nih.gov GalN engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov

The extrinsic pathway is often initiated by pro-inflammatory cytokines like TNF-α binding to their receptors (e.g., TNFR1), leading to the recruitment and activation of initiator caspases, particularly caspase-8. researchgate.netnih.govoup.com

The intrinsic pathway involves the mitochondria. D-Galactosamine-induced stress can lead to the translocation of pro-apoptotic Bcl-2 family proteins like Bax to the mitochondria. nih.govresearchgate.net This disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. nih.gov Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, most notably caspase-3. nih.govresearchgate.netnih.govnih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov The inhibition of anti-apoptotic gene synthesis due to UTP depletion further sensitizes the cells to these apoptotic signals. researchgate.net

| Signaling Pathway | Key Molecules | Effect of D-Galactosamine | Reference |

|---|---|---|---|

| Pro-inflammatory | NF-κB | Activated | nih.govrsc.orgnih.govnih.govoup.com |

| TNF-α, IL-1β, IL-6 | Production Increased | cas.czrsc.orgnih.govnih.govmdpi.com | |

| MAPK | JNK | Activated (Phosphorylated) | nih.govrsc.org |

| p38 | Activated (Phosphorylated) | nih.govrsc.orgnih.gov | |

| ERK | Activated (Phosphorylated) | nih.govrsc.org | |

| Apoptotic | Caspase-8 | Activated | nih.govoup.com |

| Caspase-9 | Activated | oup.comnih.gov | |

| Caspase-3 | Activated | nih.govresearchgate.netnih.govnih.gov | |

| Bax | Translocated to Mitochondria | nih.govresearchgate.net |

Differential Gene Expression Profiles in Response to D-Galactosamine

Exposure of cells, particularly hepatocytes, to D-Galactosamine (D-GalN) triggers significant alterations in gene expression, reflecting a complex cellular response to metabolic disruption and ensuing stress. nih.gov Microarray analyses of mouse livers following D-GalN administration have provided a global view of these transcriptomic changes. nih.gov

In one such study, a comprehensive analysis identified 389 genes that were differentially expressed compared to untreated controls. nih.gov The majority of these changes occurred during the injury phase (within 6 to 24 hours of exposure), with 336 genes identified as injury-specific. In contrast, only 13 genes were found to be regeneration-specific (at 72 hours), indicating that the most dramatic transcriptional response happens early in the toxic process. nih.gov The affected genes are involved in a wide array of cellular functions, including protein synthesis and degradation, mRNA processing, and cell cycle regulation, highlighting the widespread cellular disruption caused by D-GalN. nih.gov

When combined with lipopolysaccharide (LPS) to model severe liver injury, D-GalN induces a distinct gene expression profile related to inflammation and cell death pathways. researchgate.netnih.gov Studies in rats have shown that this co-exposure leads to a significant increase in the gene expression of pro-inflammatory and pro-apoptotic markers. researchgate.netnih.gov Notably, the expression of genes like Heme oxygenase-1 (HO-1) and inducible nitric oxide synthase (iNOS) is significantly upregulated. researchgate.netnih.govnih.gov This is often accompanied by increased expression of apoptotic genes such as Bid, Bax, and caspase-3, signaling an early activation of programmed cell death pathways. researchgate.netnih.gov

Interactive Table: Differential Gene Expression in Response to D-Galactosamine

| Gene | Organism/Model | Change in Expression | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| Injury-Specific Genes (336 total) | Mouse | Upregulated/Downregulated | Protein Synthesis, mRNA Processing, Cell Cycle | nih.gov |

| Regeneration-Specific Genes (13 total) | Mouse | Upregulated/Downregulated | Liver Regeneration | nih.gov |

| Heme oxygenase-1 (HO-1) | Rat (D-GalN/LPS) | Significantly Increased | Oxidative Stress Response | researchgate.netnih.gov |

| Inducible nitric oxide synthase (iNOS) | Rat (D-GalN/LPS) | Significantly Increased | Nitrosative Stress, Inflammation | researchgate.netnih.govnih.gov |

| Bid, Bax, Caspase-3 | Rat (D-GalN/LPS) | Significantly Increased | Apoptosis (Programmed Cell Death) | researchgate.netnih.gov |

| Superoxide (B77818) dismutase 1 (SOD1) | Rat (D-GalN/LPS) | Decreased | Antioxidant Defense | researchgate.netnih.gov |

| Glutathione (B108866) peroxidase 1 (Gpx1) | Rat (D-GalN/LPS) | Unchanged | Antioxidant Defense | researchgate.netnih.gov |

| Interleukin-6 (IL-6) | Chick (D-GalN/LPS) | Significantly Increased | Inflammation | nih.gov |

Induction of Cellular Stress Responses Beyond ER Stress (e.g., Oxidative/Nitrosative Stress)

The toxic effects of D-Galactosamine extend beyond the endoplasmic reticulum, potently inducing both oxidative and nitrosative stress. This occurs as the cell's metabolic balance is disrupted, leading to the overproduction of harmful reactive species and overwhelming its natural defense mechanisms. nih.govcas.cz D-GalN administration has been shown to increase the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which mediate cellular damage. nih.gov This is often linked to the activation of inflammatory pathways, such as those involving tumor necrosis factor-α (TNF-α) and nuclear factor-kappa B (NF-κB), which further propagate the stress response. nih.govwikipedia.org

Generation of Reactive Oxygen Species and Lipid Peroxidation

A primary consequence of D-GalN-induced cellular stress is the excessive generation of ROS. nih.gov One identified source of these ROS is the enzyme xanthine (B1682287) oxidase (XO), whose activity increases following D-GalN treatment. nih.gov The accumulation of ROS, such as superoxide radicals, leads to significant damage to cellular components, most notably lipids. nih.govnih.gov

This damage manifests as lipid peroxidation, a chain reaction where oxidants attack the lipids in cell membranes, leading to a loss of membrane integrity and function. nih.gov A key indicator of this process is the increased level of malondialdehyde (MDA), a final product of lipid breakdown, which is consistently elevated in tissues exposed to D-GalN. nih.gov Studies have shown that following D-GalN administration, hepatic lipid peroxide content increases significantly, confirming that oxidative damage to lipids is a central feature of its toxicity. nih.gov

Perturbation of Antioxidant Defense Systems

Cells possess a sophisticated network of antioxidant enzymes and molecules to neutralize ROS and prevent oxidative damage. However, D-Galactosamine exposure severely compromises this defense system. nih.govnih.gov Research demonstrates that D-GalN treatment leads to a marked decrease in the levels and activities of key enzymatic and non-enzymatic antioxidants. nih.govnih.gov

Specifically, the activities of crucial enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are significantly diminished in response to D-GalN. nih.govnih.gov SOD is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified by CAT and GSH-Px. cas.cz The reduction in their activity leads to an accumulation of damaging ROS. nih.gov Furthermore, levels of non-enzymatic antioxidants, such as reduced glutathione (GSH) and ascorbic acid (Vitamin C), are also depleted, further weakening the cell's ability to counteract oxidative stress. nih.gov This disruption of the antioxidant machinery is a critical factor in the progression of D-GalN-induced cellular injury. nih.govnih.gov

Interactive Table: Effect of D-Galactosamine on Oxidative Stress Markers and Antioxidant Defenses

| Parameter | Effect of D-Galactosamine | Cellular Consequence | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Oxidative damage to proteins, lipids, DNA | nih.govnih.gov |

| Reactive Nitrogen Species (RNS) | Increased | Nitrosative stress, DNA damage, enzyme inactivation | nih.gov |

| Lipid Peroxidation (MDA levels) | Increased | Cell membrane damage, loss of integrity | nih.govnih.gov |

| Xanthine Oxidase (XO) Activity | Increased | Generation of superoxide radicals | nih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Impaired conversion of superoxide to hydrogen peroxide | nih.govnih.gov |

| Catalase (CAT) Activity | Decreased | Impaired detoxification of hydrogen peroxide | nih.govnih.gov |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Reduced detoxification of hydrogen peroxide and lipid hydroperoxides | nih.govnih.gov |

| Reduced Glutathione (GSH) Levels | Decreased | Diminished capacity for ROS scavenging and detoxification | nih.govnih.gov |

| Ascorbic Acid Levels | Decreased | Reduced non-enzymatic antioxidant capacity | nih.gov |

Advanced Research Applications of D + Galactosamine 13c As a Biochemical Tracer

Elucidation of Metabolic Flux via ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a premier, non-invasive technique for studying metabolism. researchgate.net It detects the ¹³C nucleus, which has a nuclear spin property that makes it NMR-active. When a ¹³C-labeled substrate like D(+)-Galactosamine-¹³C is introduced into a biological system, NMR can track the incorporation of the ¹³C label into various downstream metabolites in real-time. nih.gov The unique signals and coupling patterns (splittings) in the NMR spectrum provide rich information on the specific location of the ¹³C atom within a molecule, revealing the precise metabolic reactions that have occurred. nih.gov

In Vivo ¹³C NMR Spectroscopic Studies in Animal Models (mechanistic focus)

The use of ¹³C NMR spectroscopy in live animal models offers an unparalleled window into dynamic metabolic processes within an intact physiological system. nih.gov By administering a ¹³C-labeled tracer, such as D(+)-Galactosamine-¹³C, researchers can non-invasively monitor its metabolic fate in specific organs, like the liver or brain, over time. researchgate.net This approach is instrumental in understanding how metabolic pathways are regulated and compartmentalized under normal and pathological conditions.

In a typical study, an animal model would be infused with D(+)-Galactosamine-¹³C, and ¹³C NMR spectra would be acquired from a targeted tissue. The time-dependent appearance of the ¹³C label in metabolites of the hexosamine biosynthesis pathway, such as UDP-N-acetylgalactosamine (UDP-GalNAc) and its subsequent incorporation into glycoproteins, can be measured. This allows for the calculation of metabolic flux rates, such as the rate of UDP-GalNAc synthesis. For example, similar studies using ¹³C-labeled glucose have successfully quantified the tricarboxylic acid (TCA) cycle flux and neurotransmitter cycling in the mouse brain, demonstrating the power of this technique to derive key metabolic rates in vivo. nih.gov

This mechanistic focus provides critical insights into how cells utilize galactosamine and how this process is affected by disease states. The ability to observe metabolic compartmentalization, for instance between different cell types like neurons and glia in the brain, is a unique advantage of in vivo NMR. researchgate.net

Table 1: Potential In Vivo ¹³C NMR Tracing of D(+)-Galactosamine-¹³C in Animal Models

| Metabolite Measured | Metabolic Pathway | Mechanistic Insight Gained |

| ¹³C-labeled UDP-N-acetylgalactosamine | Hexosamine Biosynthesis Pathway (HBP) | Rate of synthesis; pool size dynamics. |

| ¹³C-labeled Glycoproteins | Protein Glycosylation | Rate of protein O-glycosylation; turnover of specific glycoproteins. |

| ¹³C-labeled Glycolipids | Glycolipid Synthesis | Flux towards ganglioside and other glycolipid synthesis. |

| ¹³C-labeled Lactate/Pyruvate | Glycolysis (if catabolized) | Potential for galactosamine to enter central carbon metabolism. |

Ex Vivo and In Vitro ¹³C NMR Applications for Cellular Metabolism

While in vivo NMR provides physiological context, ex vivo (tissue extracts) and in vitro (cell culture) NMR studies offer significantly higher spectral resolution and sensitivity. nih.govnih.gov This allows for the detection and quantification of ¹³C labeling in a wider range of metabolites and provides more detailed information on the specific positions of the labels within molecules (isotopomer analysis). nih.gov

In an ex vivo approach, a tissue of interest is rapidly excised from an animal previously infused with D(+)-Galactosamine-¹³C and an extract is prepared. This process halts metabolic activity, preserving a snapshot of the metabolic state. nih.gov The resulting high-resolution ¹³C NMR spectrum of the extract can resolve complex multiplet patterns that are often undetectable in vivo. nih.gov These patterns, which arise from ¹³C-¹³C scalar coupling, are crucial for accurately modeling metabolic flux through branched pathways. oup.com

In vitro studies using cultured cells allow for tightly controlled experiments where environmental conditions can be manipulated to probe the regulation of specific pathways. mdpi.com By feeding cells D(+)-Galactosamine-¹³C, researchers can precisely trace its incorporation into amino sugars and glycoconjugates, providing detailed insights into the regulation of the hexosamine biosynthesis pathway in response to various stimuli or genetic modifications.

Table 2: Comparison of NMR Applications for D(+)-Galactosamine-¹³C Tracing

| Feature | In Vivo NMR | Ex Vivo / In Vitro NMR |

| System | Live animal | Tissue extracts, cell cultures |

| Resolution | Lower | High |

| Sensitivity | Lower | High |

| Key Advantage | Physiologically relevant, dynamic data | Detailed isotopomer analysis, high precision |

| Typical Data | Time-courses of major metabolite labeling | Fractional enrichment, multiplet patterns |

| Example Finding | Measurement of organ-specific HBP flux | Dissection of pathway regulation by hormones or nutrients |

Quantitative Metabolic Profiling and Isotope Tracing Using Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When used with isotopic tracers like D(+)-Galactosamine-¹³C, it becomes a formidable tool for quantitative metabolic analysis. nih.govcortecnet.com The incorporation of a ¹³C atom increases a metabolite's mass by one unit for each labeled carbon, allowing MS to distinguish and quantify metabolites derived from the tracer. nih.gov

Tracing of Carbon Atoms through Biosynthetic Pathways

Stable isotope tracing with MS allows researchers to map the flow of carbon atoms from a labeled precursor through interconnected metabolic networks. researchgate.netbiorxiv.org When D(+)-Galactosamine-¹³C is supplied to cells or an organism, it enters the hexosamine biosynthesis pathway and is converted into other molecules. By analyzing cell extracts with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can identify all downstream metabolites that contain the ¹³C label.

This method provides unambiguous evidence of pathway activity. For example, detecting ¹³C in UDP-N-acetylgalactosamine confirms the activity of the enzymes that convert galactosamine to this key precursor for glycosylation. biorxiv.org Furthermore, by tracking the label into complex macromolecules like specific glycoproteins or glycolipids, researchers can directly measure the allocation of galactosamine to these biosynthetic endpoints. nih.gov This has been successfully applied using ¹³C-glucose to trace its incorporation into cell-membrane glycans, a method directly analogous to the use of D(+)-Galactosamine-¹³C. biorxiv.orgnih.gov The distribution of mass isotopologues (molecules with different numbers of ¹³C atoms) provides additional constraints for computational models that calculate metabolic fluxes. nih.gov

Table 3: Example of Carbon Tracing from D(+)-Galactosamine-¹³C using Mass Spectrometry

| Precursor | Key Downstream Metabolite | Expected Mass Shift (for one ¹³C) | Biosynthetic Pathway Confirmed |

| D(+)-Galactosamine-¹³C | Galactosamine-1-phosphate-¹³C | +1 Da | Galactosamine Kinase Activity |

| D(+)-Galactosamine-¹³C | UDP-N-acetylgalactosamine-¹³C | +1 Da | Hexosamine Biosynthesis Pathway |

| D(+)-Galactosamine-¹³C | ¹³C-labeled Glycan on a Protein | +1 Da | Protein O-GlcNAcylation / Glycosylation |

| D(+)-Galactosamine-¹³C | ¹³C-labeled Ganglioside (e.g., GM2) | +1 Da | Glycosphingolipid Synthesis |

Isotope Ratio Mass Spectrometry for Metabolic Turnover Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. researchgate.net When coupled with a separation technique like liquid chromatography (LC/IRMS), it can determine the isotopic enrichment of specific metabolites in a complex mixture. nih.gov

This technique is exceptionally well-suited for studying metabolic turnover. Following the administration of D(+)-Galactosamine-¹³C, blood or tissue samples can be taken over time. LC/IRMS analysis of these samples would quantify the changing ¹³C/¹²C ratio in the galactosamine pool and in the pools of its metabolic products. nih.gov This dynamic data allows for the calculation of kinetic parameters, such as the rate of appearance and disappearance of the compound, providing a quantitative measure of its metabolic turnover rate. Studies using ¹³C-galactose have demonstrated that LC/IRMS can successfully track the conversion of galactose to glucose and its availability for energy metabolism during exercise, highlighting the method's utility for quantitative flux studies. researchgate.netnih.gov

Untargeted Metabolomics Approaches with ¹³C-Labeling

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a comprehensive snapshot of the metabolome. When combined with stable isotope labeling, this approach becomes a powerful discovery tool. nih.gov Instead of pre-selecting metabolites to monitor (a targeted approach), untargeted analysis with D(+)-Galactosamine-¹³C involves searching the entire dataset for all molecular features that show a mass shift corresponding to ¹³C incorporation. nih.gov

This strategy can reveal unexpected metabolic fates of the tracer molecule and identify novel, previously unknown metabolic pathways or connections. nih.gov For example, it could uncover whether galactosamine or its derivatives are shunted into pathways other than the canonical HBP under specific conditions. By identifying all metabolites derived from the ¹³C tracer, researchers can build a more complete and unbiased map of galactosamine metabolism, leading to new hypotheses about its biological roles and regulation. nih.gov

Utilization as a Probe for Glycosylation Pathway Anomalies and Glycoconjugate Research

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the function, localization, and stability of these biomolecules. Aberrations in glycosylation pathways are hallmarks of various diseases, including congenital disorders of glycosylation (CDG) and cancer. gwdguser.de D(+)-Galactosamine, as a derivative of galactose, is a key precursor in the synthesis of nucleotide sugars like UDP-N-acetylgalactosamine (UDP-GalNAc), which are essential building blocks for many glycoconjugates.

By introducing D(+)-Galactosamine labeled with the stable isotope carbon-13 (¹³C), researchers can trace the journey of this sugar molecule through cellular metabolism. biorxiv.org This metabolic tracer approach allows for the direct observation of how nutrients are allocated to the synthesis of monosaccharides and their subsequent incorporation into complex cell-membrane glycans. biorxiv.orgnih.gov Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can quantify the rate of glycan synthesis and identify specific points of dysfunction within the pathway. biorxiv.orgnih.gov

For instance, in cancer research, altered glycosylation is a known feature that contributes to disease progression. nih.gov Studies have used ¹³C-labeled glucose to track its incorporation into monosaccharides like galactose, mannose, and fucose on the surface of cancer cells. biorxiv.org This methodology reveals how cancer-associated metabolic shifts directly influence the commitment of glucose to membrane glycan synthesis. biorxiv.org Similarly, D(+)-Galactosamine-¹³C can be employed to specifically investigate pathways involving galactosamine-containing glycans, such as mucin-type O-glycans, which are frequently altered in cancer. nih.gov

In the context of CDGs, which often stem from defects in the synthesis or attachment of glycans, a ¹³C-labeled tracer can help pinpoint the affected enzymatic step. nih.gov For example, deficiencies in enzymes like phosphoglucomutase-1 (PGM1) disrupt the formation of UDP-glucose and UDP-galactose, leading to abnormal glycosylation that can be studied using labeled precursors. medchemexpress.com Tracer studies can demonstrate how metabolic flux is diverted and can help evaluate the efficacy of potential therapies aimed at restoring normal glycosylation. nih.gov

The table below summarizes key research findings where ¹³C-labeled monosaccharides have been used to probe glycosylation pathways.

| Research Area | Key Findings | Analytical Technique(s) |

| Cancer Glycobiology | Demonstrated that cancer-associated metabolic shifts directly alter the allocation of glucose to membrane glycan synthesis. biorxiv.org | Mass Spectrometry, ¹³C Carbon Tracing |

| Congenital Disorders of Glycosylation (CDG) | Tracer studies revealed that inhibiting aldose reductase can divert glucose flux towards the synthesis of essential sugar nucleotides, improving glycosylation. nih.gov | Tracer Metabolomics |

| Mucin-Type O-Glycosylation | Modified galactosamine analogs can be metabolically incorporated and used to modulate and study the biosynthesis of mucin-type O-glycans. nih.gov | Mass Spectrometry, Thiol-selective Probing |

| Glycoconjugate Interaction | ¹³C-labeled N-acetyllactosamine was used to study its binding kinetics to lectins, providing insights into carbohydrate-protein interactions at the cell surface. nih.gov | ¹³C-NMR Spectroscopy |

Applications in Glycobiology Research for Carbohydrate Biosynthesis

The de novo synthesis of complex carbohydrates and polysaccharides is a fundamental process in all living organisms. Understanding the mechanisms of the enzymes involved, such as glycosyltransferases, is crucial. D(+)-Galactosamine-¹³C, along with other ¹³C-labeled monosaccharides, provides an invaluable substrate for in vitro and in vivo studies of carbohydrate biosynthesis.

A powerful method combines the use of ¹³C-enriched sugar donors with ¹³C-NMR spectroscopy for the unequivocal structural characterization of the newly synthesized carbohydrate products. nih.gov This approach is highly sensitive and allows researchers to analyze the small quantities of product typically generated by in vitro enzymatic reactions. For example, UDP-D-[U-¹³C]glucose has been used with glucan synthase to produce ¹³C-enriched (1→3)-β-D-glucan. The resulting ¹³C-NMR spectrum clearly confirms the structure of the de novo synthesized polysaccharide.

Furthermore, ¹³C-labeling is instrumental in determining the conformational and structural details of carbohydrates. By enriching a galactosyl residue with ¹³C at a specific position (e.g., C1), researchers can analyze carbon-carbon coupling constants in the NMR spectrum. This data reveals the most abundant conformation around the glycosidic linkage, providing deep insight into the three-dimensional structure of disaccharides and oligosaccharides.

This technique has been applied to study the specificity of glycosyltransferases. For instance, by using uniformly ¹³C-enriched D-galactose to label the carbohydrate chains of the protein ovalbumin, researchers were able to determine that the galactosyltransferase enzyme showed no specificity towards the linkage type from the terminal sugar to the penultimate one. Such detailed structural information is critical for understanding enzyme mechanisms and the principles of carbohydrate recognition.

The table below details examples of how ¹³C-labeled precursors are applied in carbohydrate biosynthesis research.

| Application Area | ¹³C-Labeled Precursor | Enzyme/System Studied | Key Insights Gained |

| Polysaccharide Synthesis | UDP-D-[U-¹³C]glucose | (1→3)-β-D-glucan synthase | Enabled direct and unequivocal structural characterization of the enzymatically synthesized polysaccharide product. |

| Disaccharide Conformation | [1-¹³C]galactosyl residue | UDPgalactosyltransferase | Allowed determination of the most abundant conformer around the newly formed glycosidic linkage via ¹³C-¹³C coupling constants. |

| Enzyme Specificity | Uniformly ¹³C-enriched D-galactose | N-acetylglucosaminide-β-(1→4)-galactosyltransferase | Revealed a lack of specificity of the enzyme towards the linkage between the terminal and penultimate sugar residues in ovalbumin glycopeptides. |

| Glycoprotein (B1211001) Structure | ¹³C-labeled monosaccharides | Transient mammalian expression system | Enhanced NMR sensitivity for unambiguous signal assignment and atomic-resolution analysis of glycoprotein glycan conformation and dynamics. nih.gov |

By providing a stable, traceable label, D(+)-Galactosamine-¹³C and related compounds are indispensable for elucidating the intricate pathways of carbohydrate metabolism and the structural biology of the molecules they form.

D Galactosamine in Experimental Models of Organ Specific Responses Mechanistic Focus

Molecular Pathogenesis of D-Galactosamine-Induced Hepatic Dysregulation in Animal Models

The primary target of D-galactosamine toxicity is the liver, where its metabolism initiates a cascade of events culminating in widespread hepatocellular damage. nih.gov The mechanism is rooted in the specific way hepatocytes process this sugar analogue, leading to the depletion of essential molecules and the disruption of critical cellular functions. wikipedia.orgnih.gov

D-galactosamine administration profoundly disrupts hepatic energy balance and glycogen (B147801) metabolism by interfering with uridine (B1682114) nucleotide pools. wikipedia.org Once inside the hepatocyte, D-galactosamine is phosphorylated by the enzyme galactokinase to form galactosamine-1-phosphate. wikipedia.org This product subsequently reacts with uridine triphosphate (UTP) to form UDP-galactosamine. wikipedia.org This metabolic trapping of uridine in the form of UDP-amino sugars leads to a severe depletion of the intracellular UTP pool. wikipedia.org

The consequences of UTP deficiency are twofold:

Impaired Glycogen Synthesis: UTP is a necessary precursor for the synthesis of UDP-glucose, the direct substrate for glycogen synthase. wikipedia.orgyoutube.com With diminished UTP levels, the production of UDP-glucose halts, thereby inhibiting glycogenesis (the process of glycogen formation). wikipedia.org This disrupts the liver's ability to store glucose, a key aspect of maintaining systemic glucose homeostasis. nih.govyoutube.com

This interference with fundamental metabolic pathways underscores the initial biochemical lesion in D-galactosamine-induced hepatotoxicity.

The metabolic disruption caused by D-galactosamine sensitizes hepatocytes to injury, leading to cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). capes.gov.br When co-administered with an inflammatory trigger like LPS, D-galactosamine induces a fulminant hepatitis model characterized by massive cell death. nih.govnih.gov

Studies in rat models have shown that D-galactosamine alone can induce a time-dependent increase in both apoptotic and oncotic (necrotic) hepatocytes. capes.gov.br The number of apoptotic cells can increase significantly within 24 hours, accompanied by the processing of procaspase-3 into its active form, a key executioner enzyme in the apoptotic cascade. capes.gov.br Research indicates that this apoptosis is caspase-dependent. capes.gov.br

The combination of D-galactosamine and LPS triggers a more robust apoptotic response. nih.govnih.gov Key mechanistic findings include:

Death Receptor Pathway Activation: This model shows a significant upregulation in the expression of Tumor Necrosis Factor-alpha (TNF-α), Fas ligand (FasL), and their corresponding receptors on hepatocytes. nih.govnih.govresearchgate.net The engagement of these death receptors activates the extrinsic apoptotic pathway, leading to the activation of caspase cascades.

Involvement of TGF-β1: The transforming growth factor-beta 1 (TGF-β1) signaling pathway has also been identified as playing a vital role in the process of D-GalN/LPS-induced hepatocyte apoptosis. nih.govnih.gov

Oxidative Stress: The formation of oxidative stress is another factor capable of triggering apoptosis in D-galactosamine-induced hepatocyte injury. nih.gov

While apoptosis is a prominent feature, a significant number of hepatocytes also die via oncotic necrosis, which appears to be an independent mechanism of cell death rather than merely a secondary event to apoptosis. capes.gov.br The balance between apoptosis and necrosis is influenced by the intracellular concentration of adenosine (B11128) triphosphate (ATP); severe ATP depletion can shift the mode of cell death from apoptosis to necrosis.

| Mechanism | Key Molecular Players | Outcome | Source |

|---|---|---|---|

| Apoptosis | TNF-α, FasL, Caspase-3, TGF-β1 | Programmed cell death of hepatocytes | nih.govcapes.gov.brnih.gov |

| Necrosis | ATP Depletion, Cellular Swelling | Oncotic cell death, inflammation | capes.gov.br |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Contributes to both apoptosis and necrosis | nih.gov |

The liver's unique metabolic machinery is central to the toxicity of D-galactosamine. The process is initiated by the uptake of D-galactosamine into hepatocytes, although specific transporters involved are not as well-defined as those for galactose. Once inside the cell, the key enzyme is galactokinase , which catalyzes the first trapping step: the phosphorylation of D-galactosamine to galactosamine-1-phosphate. wikipedia.orgnih.gov

Following this, the enzyme UDP-galactose uridyltransferase (or a similar uridyltransferase) transfers a UMP moiety from UTP to galactosamine-1-phosphate, forming UDP-galactosamine. wikipedia.org The accumulation of these UDP-sugar derivatives is a hallmark of D-galactosamine intoxication. nih.gov A study on perfused rat livers identified several metabolic products derived from D-[1-14C]galactosamine, including galactosamine 1-phosphate, UDP-galactosamine, and N-acetylgalactosamine derivatives, confirming that D-galactosamine is primarily utilized via the galactose metabolic pathway. nih.gov This specific enzymatic processing in the liver explains the compound's potent hepatotoxicity. nih.gov

D-galactosamine profoundly sensitizes the liver to inflammatory stimuli, most notably bacterial endotoxins like LPS. dntb.gov.ua This sensitization transforms a non-lethal dose of LPS into a lethal insult, making the D-GalN/LPS model a cornerstone for studying inflammatory liver injury and septic shock. nih.govdntb.gov.ua

Mechanistically, the inflammatory response involves several components:

Cytokine Storm: The model is characterized by a massive release of pro-inflammatory cytokines. TNF-α is a critical mediator, and its expression is significantly increased, driving the apoptotic death of hepatocytes. nih.govnih.govresearchgate.net

Immune Cell Infiltration: Pathological studies of livers from animals treated with D-galactosamine and an adjuvant (like Freund's complete adjuvant) show a progressive inflammatory response with marked cellular infiltration into the portal areas of the liver. nih.gov This infiltration consists of various immune cells that contribute to tissue damage.

Transcription Factor Activation: The toxic effects of LPS are potentiated because D-galactosamine acts as a transcriptional inhibitor, which alters the normal cellular response to inflammatory signals. nih.gov Proinflammatory transcription factors are crucial for the massive liver apoptosis induced by LPS in this sensitized state. dntb.gov.ua

The host's immune reaction is indicated as a critical factor in the development of chronic hepatitis in models with prolonged D-galactosamine administration. nih.gov

| Inflammatory Mediator | Role in D-GalN Model | Source |

|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Key pro-inflammatory cytokine that induces hepatocyte apoptosis via death receptor signaling. | nih.govnih.govresearchgate.net |

| Fas Ligand (FasL) | Binds to the Fas receptor on hepatocytes, triggering the extrinsic apoptotic pathway. | nih.govnih.govresearchgate.net |

| TGF-β1 (Transforming Growth Factor-beta 1) | Signaling pathway plays a vital role in the process of hepatocyte apoptosis. | nih.govnih.gov |

| Infiltrating Immune Cells | Contribute to piecemeal necrosis and lobular distortion in chronic models. | nih.gov |

Investigation of D-Galactosamine's Effects in Other Organ Systems (e.g., Renal, Pancreatic)

While the liver is the primary site of injury, D-galactosamine intoxication can also lead to dysfunction in other organs, often secondary to hepatic failure. nih.gov Renal and pancreatic tissues are among those affected.

Renal System: Renal failure is a known complication associated with severe liver damage. nih.gov Experimental models show that D-galactosamine administration induces significant renal dysfunction. Studies in mice have demonstrated that D-galactosamine intoxication leads to a severe oxidative insult in the kidney. nih.gov Key findings include:

Increased Markers of Nephrotoxicity: Serum levels of creatinine (B1669602) and urea (B33335) nitrogen are significantly increased following D-galactosamine treatment, indicating impaired kidney function. nih.gov

Oxidative Stress: The extent of lipid peroxidation is enhanced in kidney tissue, while the levels of the antioxidant glutathione (B108866) (GSH) and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) are decreased. nih.gov

Histological Changes: In some models, D-galactosamine can induce infiltration of inflammatory cells, degenerative and necrotic changes in renal tubules, and the presence of proteinaceous material within the tubules. nih.gov

It is suggested that the protective effects on the kidney observed when treating the primary liver injury indicate that renal damage is likely a consequential effect of the D-galactosamine-induced hepatotoxicity. nih.gov

Pancreatic System: While less studied than hepatic or renal effects, some experimental models using D-galactose (a related sugar) to induce aging have shown oxidative alterations in the pancreas. nih.gov These changes include the upregulation of apoptotic and inflammatory markers. nih.gov Given the metabolic role of the pancreas, it is plausible that the systemic metabolic disruption and inflammatory state induced by D-galactosamine could also impact pancreatic cell function, though this requires more direct investigation.

Mechanistic Pathways of Organ Response in Extra-Hepatic Models

While D-galactosamine (D-GalN) is primarily recognized as a specific hepatotoxin, its administration in experimental models often elicits significant responses in extra-hepatic organs. The systemic effects are frequently secondary to the fulminant hepatic failure induced by D-GalN, which creates a cascade of inflammatory and metabolic disturbances affecting distant tissues. The primary mechanism of D-GalN toxicity involves the depletion of uridine nucleotides in hepatocytes, leading to the inhibition of RNA and protein synthesis. nih.govmdpi.com This sensitization of the liver to other insults, particularly endotoxins like lipopolysaccharide (LPS), is a key factor in the development of multi-organ responses. nih.govnih.gov The subsequent massive release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), from activated Kupffer cells drives the systemic inflammatory response and subsequent organ damage. nih.govresearchgate.net

Renal Response and Mechanistic Pathways

In experimental models, acute liver failure (ALF) induced by D-GalN can lead to the secondary development of acute renal failure. nih.gov This condition is characterized by a significant increase in serum creatinine and urea concentrations, alongside a decrease in creatinine clearance. nih.gov Studies in rats have demonstrated that this D-GalN-induced renal failure is functional in nature, resembling hepatorenal syndrome (HRS). nih.gov Despite clear indicators of renal dysfunction, histopathological examinations of the kidneys often show no structural changes. nih.gov The kidneys in these models typically retain their ability to concentrate urine and conserve sodium. nih.gov

The underlying mechanism for this renal dysfunction is linked to the systemic effects of liver failure rather than direct toxicity of D-GalN to the kidney cells. nih.gov However, oxidative stress has been identified as a contributing factor to the kidney damage observed in D-GalN intoxication models. nih.gov In related models using the similar sugar D-galactose, renal injury has been shown to proceed through the activation of the Advanced Glycation End product (AGE) / Receptor for AGE (RAGE) / Nuclear Factor-kappa B (NF-κB) signaling pathway. benthamdirect.com This activation leads to endoplasmic reticulum (ER) stress, inflammation marked by increased TNF-α, and apoptosis. benthamdirect.com

| Parameter | Observation in D-GalN Model | Associated Mechanistic Pathway | Reference |

|---|---|---|---|

| Serum Creatinine | Significant Increase | Secondary to Acute Liver Failure (Functional) | nih.gov |

| Serum Urea | Significant Increase | Secondary to Acute Liver Failure (Functional) | nih.gov |

| Creatinine Clearance | Significant Decrease | Secondary to Acute Liver Failure (Functional) | nih.gov |

| Renal Histopathology | No significant changes | Functional nature of renal failure | nih.gov |

| Oxidative Stress Markers | Increased | Generation of free radicals | nih.gov |

| NF-κB, TNFα, Caspase-3 | Increased Expression (in D-galactose models) | AGE/RAGE/NF-κB pathway activation, ER Stress, Inflammation, Apoptosis | benthamdirect.com |

Neurological Response and Mechanistic Pathways

Brain damage is a recognized complication arising from D-GalN-induced fulminant hepatic failure. nih.gov The neuroinflammation observed in these models is largely driven by oxidative stress and the systemic inflammatory cascade originating from the failing liver. nih.govmdpi.com Experimental models using D-galactose, which induces a similar aging-like phenotype, show that the inflammatory process in the brain involves the activation of the NF-κB transcription factor. mdpi.com This activation leads to the increased expression of pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. mdpi.com

Studies have documented a significant upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α in the brain tissue of animals treated with D-galactose. mdpi.commdpi.com Concurrently, a decrease in anti-inflammatory cytokines like IL-10 is observed. mdpi.com This inflammatory environment contributes to neuronal damage and cognitive impairment. mdpi.comresearchgate.net Furthermore, the administration of D-galactose has been linked to the formation of advanced glycation end products (AGEs) in the central nervous system. These AGEs can promote cell death in both oligodendrocytes and neurons, exacerbating neuro-axonal damage and demyelination in models of autoimmune neuroinflammation. nih.gov The gut-brain axis is also implicated, as D-galactose can induce gut microbiota dysbiosis, which is linked to the pathogenesis of neurological disorders. mdpi.com

| Marker/Process | Observation | Associated Mechanistic Pathway | Reference |

|---|---|---|---|

| NF-κB p65 | Significantly Higher Expression | Activation of inflammatory pathways | mdpi.com |

| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Upregulation | Neuroinflammation | mdpi.commdpi.com |

| Anti-inflammatory Cytokines (IL-10) | Downregulation | Suppression of anti-inflammatory response | mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Enhanced Expression | NF-κB-mediated inflammation | mdpi.comresearchgate.net |

| Advanced Glycation End products (AGEs) | Increased formation | Promotion of oligodendrocyte and neuronal cell death | nih.gov |

| Oxidative Stress | Increased | Contributes to overall brain cell injury | nih.gov |

State of the Art Analytical and Spectroscopic Characterization of D Galactosamine and Its Metabolites

Multi-Dimensional NMR Spectroscopy for Structural and Dynamic Studies of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic analysis of D-galactosamine and its metabolites. The use of ¹³C-labeled compounds significantly enhances the power of NMR-based studies.

Multi-dimensional NMR techniques, such as ²D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are invaluable for the unambiguous assignment of proton and carbon signals in D-galactosamine and its metabolic products. nih.gov These experiments correlate the chemical shifts of directly bonded or long-range coupled nuclei, providing a detailed picture of the molecular structure. For instance, in studies of D-galactosamine-induced hepatotoxicity, ¹H NMR spectroscopy of liver extracts has been used to monitor changes in the metabolic profile, revealing alterations in lipid and cholesterol levels. nih.gov The use of D(+)-Galactosamine-¹³C would allow for more precise tracking of the carbon skeleton as it is incorporated into various metabolic pathways.

In vivo Magnetic Resonance Spectroscopy (MRS), particularly ³¹P MRS, has been instrumental in non-invasively monitoring the real-time metabolic consequences of D-galactosamine administration in living organisms. mdpi.comnih.gov These studies have successfully detected and tracked key phosphorylated metabolites that are central to D-galactosamine's mechanism of toxicity. For example, the administration of D-galactosamine leads to a "trapping" of uridine (B1682114) phosphates. This is observable through the accumulation of UDP-hexosamines and a transient increase in galactosamine-1-phosphate, which can be clearly distinguished from inorganic phosphate (B84403) in the ³¹P spectrum. mdpi.comnih.gov The temporal dynamics of these changes can be followed in the same animal over time, providing crucial information on the progression of metabolic disruption. mdpi.comnih.gov

The chemical shifts of these metabolites in ³¹P NMR are sensitive to the local chemical environment, including pH, which can also be monitored. unl.edu Advanced techniques like 2D ¹H-³¹P HSQC-TOCSY can further aid in the identification of these phosphorus-containing metabolites in complex biological mixtures. unl.edu

Key Research Findings from NMR Studies:

Metabolite Identification: In vivo ³¹P MRS studies on rats treated with D-galactosamine identified the formation of galactosamine-1-phosphate and UDP-hexosamines. mdpi.comnih.gov

Metabolic Profiling: ¹H NMR of liver spheroids exposed to D-galactosamine showed significant changes in triglyceride and cholesterol concentrations, indicating disruption of lipid metabolism. nih.gov

Structural Elucidation: Multi-dimensional NMR is a powerful tool for determining the precise structure of metabolites, including the configuration of glycosidic linkages in oligosaccharide derivatives.

Below is a table of representative ¹H NMR chemical shifts for D(+)-Galactosamine hydrochloride. The presence of a ¹³C-label would lead to C-H coupling, which can be observed in the ¹H spectrum, providing a direct marker for the labeled positions.

| Assignment | Shift (ppm) | Anomer |

|---|---|---|

| H-1 | 5.480 | α |

| H-1 | 4.894 | β |

| H-3 | 4.150 | α/β |

| H-4 | 4.082 | α/β |

| H-5 | 4.020 | α/β |